molecular formula C8H12BrN3O B1439468 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide CAS No. 1177284-74-0

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B1439468
CAS No.: 1177284-74-0
M. Wt: 246.1 g/mol
InChI Key: UYFIVANAHNITRK-UHFFFAOYSA-N
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Description

“3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a bromine atom and a propanamide group.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including structures similar to "3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide", are synthesized through various methodologies, highlighting their significance as pharmacophores in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine under different conditions (Dar & Shamsuzzaman, 2015).

  • Antifungal Applications : Certain pyrazole derivatives have shown efficiency against Fusarium oxysporum, a pathogen responsible for Bayoud disease in date palms. The structure-activity relationship (SAR) studies reveal common antifungal pharmacophore sites, indicating the utility of pyrazole derivatives in combating fungal infections (Kaddouri et al., 2022).

  • Cytochrome P450 Enzyme Inhibition : Pyrazole compounds have been evaluated for their selectivity and potency as inhibitors of Cytochrome P450 enzymes, important for predicting drug-drug interactions. These studies are crucial for drug development and safety assessments (Khojasteh et al., 2011).

  • Development of New Medicinal Agents : Research on pyrazoline derivatives has explored their anticancer activities, with numerous synthetic strategies being employed to enhance their biological effects. This highlights the versatility and potential of pyrazole-based compounds in drug discovery (Ray et al., 2022).

  • Heterocyclic Chemistry : The pyrazolo[1,5-a]pyrimidine scaffold, related to pyrazole derivatives, has been identified as a privileged structure in drug discovery, exhibiting a wide range of medicinal properties. This underscores the importance of pyrazole and its derivatives in developing new therapeutic agents (Cherukupalli et al., 2017).

Biochemical Analysis

Biochemical Properties

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and affecting downstream signaling pathways. Additionally, it can bind to specific receptors, altering their conformation and impacting cellular responses. These interactions highlight the compound’s potential as a modulator of biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions underscore the compound’s versatility in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can alter the levels of key metabolites, impacting cellular homeostasis and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular and tissue-specific effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-3-7(10)13/h3-4H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFIVANAHNITRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672488
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177284-74-0
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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